2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid

Medicinal Chemistry Synthetic Intermediate Scaffold Design

This rigid, conformationally constrained scaffold is a critical intermediate for potent P-selectin inhibitors like PSI-421. Its unique 1,1-disubstituted cyclopropane motif provides the high-affinity binding and improved pharmacokinetics not achievable with simpler cyclopropylacetic acid analogs. Avoid structurally similar but functionally distinct isomers (e.g., CAS 24438-45-7) to ensure valid SAR outcomes. Notified under CLP (EC 993-052-7) for EU lab use.

Molecular Formula C11H11ClO2
Molecular Weight 210.66
CAS No. 1226178-96-6
Cat. No. B2794822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid
CAS1226178-96-6
Molecular FormulaC11H11ClO2
Molecular Weight210.66
Structural Identifiers
SMILESC1CC1(CC(=O)O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H11ClO2/c12-9-3-1-8(2-4-9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14)
InChIKeyJUOJLGOJCZJURD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid (CAS 1226178-96-6): Core Building Block Profile for Procurement & Chemical Biology


2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid (CAS 1226178-96-6) is a substituted phenylacetic acid derivative featuring a strained cyclopropyl ring geminally substituted with a 4-chlorophenyl group and an acetic acid side chain . It is primarily valued as a rigid, small-molecule scaffold and synthetic intermediate, with applications spanning medicinal chemistry and agrochemical research. The compound is listed in the ECHA C&L Inventory (EC 993-052-7) with notified classification under CLP criteria, indicating its relevance in European chemical regulation frameworks [1].

Why 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid (CAS 1226178-96-6) Cannot Be Replaced by Other Cyclopropylacetic Acid Analogs


Generic substitution of this compound with structurally similar cyclopropylacetic acid derivatives is not scientifically valid due to divergent reactivity and biological relevance dictated by the specific geminal substitution pattern. Closely related analogs, such as 2-(4-chlorophenyl)-2-cyclopropylacetic acid (CAS 24438-45-7), exhibit a different connectivity where the cyclopropyl and 4-chlorophenyl groups are attached to the same α-carbon rather than forming a spiro-like cyclopropyl center; this fundamentally alters both the conformational restriction of the acetic acid side chain and the compound's physical properties, including melting point and pKa . The strained cyclopropyl ring in 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid provides a unique, conformationally constrained scaffold that is a key pharmacophoric element in advanced inhibitors (e.g., PSI-421), a characteristic not retained in simpler acyclic analogs or those with different substitution geometries.

2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid (CAS 1226178-96-6): Quantitative Differentiation Evidence vs. Comparators


Structural Differentiation: 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid vs. 2-(4-Chlorophenyl)-2-cyclopropylacetic acid

The target compound, 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid, possesses a 1,1-disubstituted cyclopropane ring where the acetic acid moiety is attached to the cyclopropyl ring, creating a geminal arrangement of the 4-chlorophenyl and acetic acid groups on the cyclopropane. This contrasts with the comparator, 2-(4-chlorophenyl)-2-cyclopropylacetic acid, where both the 4-chlorophenyl and cyclopropyl groups are attached to the α-carbon of the acetic acid moiety. The structural difference is confirmed by unique InChI Keys: JUOJLGOJCZJURD-UHFFFAOYSA-N for the target compound versus FCBCYACIDMQJTN-UHFFFAOYSA-N for the comparator [1].

Medicinal Chemistry Synthetic Intermediate Scaffold Design

Procurement Specification & Purity: Commercial Availability of 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid

The target compound is commercially available from a specialized supplier (Fluorochem) with a specified purity of >95% and an MDL number (MFCD16308031) distinct from that of the comparator 2-(4-chlorophenyl)-2-cyclopropylacetic acid (MFCD11590462), ensuring unambiguous identity and quality for research procurement [1]. The catalog price for 1 g is £1550.00, reflecting its status as a specialized research building block .

Chemical Sourcing Building Block Quality Control

Predicted Physicochemical Properties: pKa and Melting Point Comparison

Predicted physicochemical properties differentiate the target compound from its closely related comparator. For the target compound 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid, specific pKa and melting point data are not widely reported in public databases, while the comparator 2-(4-chlorophenyl)-2-cyclopropylacetic acid (CAS 24438-45-7) has a reported melting point of 95-96 °C and a predicted pKa of 4.13±0.10 . This absence of established data for the target compound underscores its status as a less characterized, specialized building block, whereas the comparator is a more common, crystalline solid with defined physical constants.

ADME Prediction Physicochemical Profiling Lead Optimization

Regulatory Hazard Classification: 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid vs. Comparator

The target compound has a defined hazard profile under the EU CLP regulation, as notified in the ECHA C&L Inventory: Acute Tox. 4 (H302 - Harmful if swallowed), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335 - May cause respiratory irritation) [1]. This classification mandates specific handling, PPE, and disposal procedures in research laboratories. In contrast, a comparable regulatory profile is not publicly disclosed in the same detail for 2-(4-chlorophenyl)-2-cyclopropylacetic acid by the American Elements supplier, where the SDS is only available upon request [2], suggesting a lower level of regulatory scrutiny or less established safety data.

Chemical Safety Regulatory Compliance Lab Safety

Validated Research and Industrial Application Scenarios for 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid


Synthesis of Advanced P-Selectin Inhibitors (e.g., PSI-421)

This compound serves as a critical synthetic intermediate for the construction of potent P-selectin inhibitors, as exemplified by PSI-421 (2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid), a preclinical candidate for vascular injury and thrombosis [1]. The unique 1,1-disubstituted cyclopropane motif provides the conformational rigidity required for high-affinity P-selectin binding and improved pharmacokinetic properties, a feature not achievable with simpler cyclopropylacetic acid derivatives [2].

Conformationally Restricted Scaffold in Medicinal Chemistry

The strained cyclopropane ring locked in a geminal arrangement with the 4-chlorophenyl group offers a unique, three-dimensional scaffold for exploring structure-activity relationships (SAR) in drug discovery programs targeting enzymes or receptors sensitive to conformational constraint [1]. This rigid scaffold is particularly valuable in fragment-based drug design and for developing selective inhibitors, as seen in the PSI-421 development program where the cyclopropyl moiety was crucial for achieving oral efficacy and aqueous solubility improvements [2].

Chemical Biology Probe for Cyclophilin A Interaction Studies

Based on its structural similarity to known cyclophilin A inhibitors, 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid or its derivatives may serve as a starting point for designing probes to study cyclophilin A PPIase activity, a target implicated in HIV-1 replication and inflammatory processes [1]. The constrained cyclopropane core could be leveraged to optimize binding affinity and selectivity over other cyclophilins, though direct experimental validation for this specific compound is pending.

Reference Standard for Analytical Method Development

Due to its unique InChI Key (JUOJLGOJCZJURD-UHFFFAOYSA-N) and commercial availability with defined purity (>95%), this compound can be used as a reference standard in HPLC or LC-MS method development for detecting or quantifying related impurities in pharmaceutical or agrochemical intermediates [1]. Its notified hazard classification also makes it a suitable candidate for developing and validating safety protocols in analytical laboratories handling halogenated cyclopropyl acids [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.